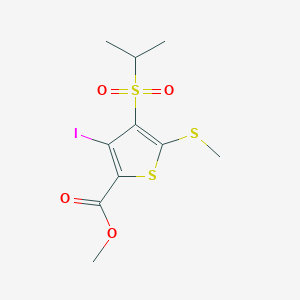

Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Übersicht

Beschreibung

Glucovanillin: is a natural compound found in the orchid species Vanilla planifolia. It serves as the glucosylated precursor of vanillin, which is responsible for the characteristic vanilla flavor and aroma. Glucovanillin is a glycoside, specifically a glucoside, and its chemical structure consists of a glucose moiety attached to vanillin.

Vorbereitungsmethoden

a. Natürliche Extraktion:

- Glucovanillin kann aus den Samenkapseln (auch bekannt als „grüne reife Vanilleschoten“) von Vanilla planifolia extrahiert werden.

- Während des Reifungsprozesses wandeln enzymatische Aktivitäten, die mit Zellwandabbau und Glucovanillinhydrolyse einhergehen, Glucovanillin in Vanillin um .

- Die industrielle Herstellung von Vanillin beinhaltet die Umwandlung von Glucovanillin in Vanillin.

- Enzymatische Prozesse spielen bei dieser Transformation eine Schlüsselrolle und machen sie zu einem nachhaltigen und effizienten Verfahren für die Vanillinproduktion.

Analyse Chemischer Reaktionen

a. Umwandlung in Vanillin:

- Die primäre chemische Umwandlung von Glucovanillin erfolgt durch enzymatische Hydrolyse.

- Enzyme spalten die glycosidische Bindung zwischen Glucose und Vanillin, wodurch Vanillin freigesetzt wird.

- Zu den häufig verwendeten Reagenzien gehören Enzyme wie β-Glucosidasen.

- Das Hauptprodukt dieser Reaktion ist Vanillin , die aromatische Verbindung, die für den charakteristischen Vanilleduft und -geschmack verantwortlich ist.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate has been investigated for its potential therapeutic applications.

- Anticancer Activity : Compounds with similar structures have shown promise in treating various cancers, including breast and ovarian cancers. Studies indicate that modifications to the thiophene structure can enhance bioactivity against cancer cell lines .

- Anti-inflammatory Properties : Research has demonstrated that thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties suitable for treating conditions like rheumatoid arthritis .

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Heterocyclic Compounds : The presence of iodine and sulfonyl groups allows for various nucleophilic substitutions, facilitating the synthesis of complex heterocycles that are valuable in pharmaceutical development .

- Building Block for Drug Development : Its unique structure makes it a versatile building block for synthesizing novel pharmaceuticals targeting specific biological pathways .

Data Tables

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of thiophene derivatives, including this compound, which exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted how structural modifications could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Properties

Research conducted on thiophene derivatives indicated that compounds similar to this compound effectively inhibited the production of TNF-alpha and IL-6 in vitro. This suggests a potential application in treating chronic inflammatory diseases .

Wirkmechanismus

- Glucovanillin’s mechanism of action lies in its enzymatic transformation to vanillin.

- Vanillin interacts with taste receptors and contributes to the perception of sweetness and flavor.

Vergleich Mit ähnlichen Verbindungen

- Glucovanillin zeichnet sich durch seine Rolle als Vorläufer von Vanillin aus.

- Zu ähnlichen Verbindungen gehören andere Glykoside und aromatische Vorläufer, die in natürlichen Quellen vorkommen.

Biologische Aktivität

Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS No. 175202-13-8) is a thiophene derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound contains various functional groups that may contribute to its interaction with biological systems, including an iodine atom, sulfonyl groups, and a methylthio moiety. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study evaluating various thiophene compounds found that this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 32 to 64 µg/mL against Gram-positive bacteria, indicating moderate antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 32 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antiviral Activity

Another area of interest is the antiviral potential of this compound. A study focused on the antiviral activity of various thiophene derivatives reported that this compound exhibited promising results against viral replication in vitro. The compound showed an EC50 value of approximately 15 µM against the herpes simplex virus (HSV), which indicates its potential as an antiviral agent.

The biological activity of this compound is believed to stem from its ability to interfere with key metabolic pathways in microorganisms. The presence of the iodine atom and sulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with essential proteins or enzymes involved in microbial growth and viral replication.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized agar diffusion methods to assess zone of inhibition, confirming its effectiveness particularly against Gram-positive organisms.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment performed on human cell lines revealed that at concentrations below 50 µM, this compound exhibited low cytotoxic effects, suggesting a favorable therapeutic index for further development.

Eigenschaften

IUPAC Name |

methyl 3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVTWHIJTPKSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381065 | |

| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-13-8 | |

| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.